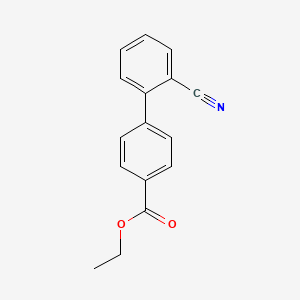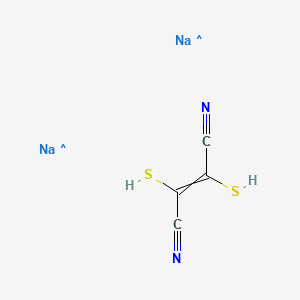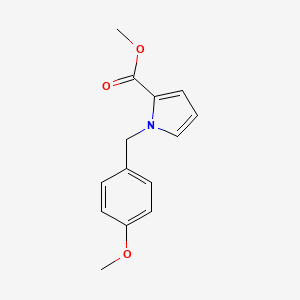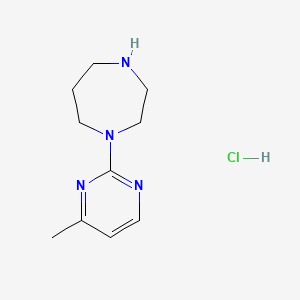
1-(4-甲基嘧啶-2-基)-1,4-二氮杂环戊烷盐酸盐
描述
1-(4-Methylpyrimidin-2-yl)-1,4-diazepane hydrochloride, also known as 4-MP-DZH, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless crystalline solid that is soluble in water and ethanol. 4-MP-DZH has been studied extensively as a potential drug candidate and has been used in various laboratory experiments to study its biochemical and physiological effects.
科学研究应用
合成和衍生物形成
合成途径和衍生物:已通过高通量方法展示了嘧啶并[4,5-e][1,4]二氮杂菲的合成,包括与 1-(4-甲基嘧啶-2-基)-1,4-二氮杂环戊烷盐酸盐相关的化合物。该方法涉及从关键中间体进行两步酰化/环化顺序,从而产生各种衍生物。这些衍生物在药物化学和有机合成中的中间体中具有潜在应用 (Torre、Nogueras 和 Cobo,2016)。
络合和配位化学:涉及类似于 1-(4-甲基嘧啶-2-基)-1,4-二氮杂环戊烷配体的铁(II)配合物研究展示了这些配合物的结构和磁性。此类研究对于理解新型配体的配位化学及其在材料科学和催化中的潜在应用至关重要 (Schmidt 等,2013)。
在催化和材料科学中的潜在应用
催化和有机转化:1-(4-甲基嘧啶-2-基)-1,4-二氮杂环戊烷的一些衍生物已对其催化活性进行了评估,特别是在烯烃环氧化和 CO2 固定方面。这些研究强调了该化合物在开发新的催化系统中的相关性,这些催化系统可以促进绿色化学和 CO2 利用 (Mayilmurugan、Sankaralingam 和 Velusamy,2019)。
环境应用:某些衍生自二氮杂环戊烷基配体的镍(II)配合物将大气 CO2 转化为有机碳酸盐的能力强调了此类化合物在解决与 CO2 排放相关的环境问题中的重要性。这些研究为进一步探索 1-(4-甲基嘧啶-2-基)-1,4-二氮杂环戊烷衍生物在环境化学中的应用奠定了基础 (Muthuramalingam、Sankaralingam、Velusamy 和 Mayilmurugan,2019)。
属性
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14;/h3,5,11H,2,4,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZSRVVGXRQXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyrimidin-2-yl)-1,4-diazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




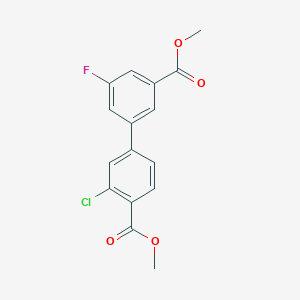
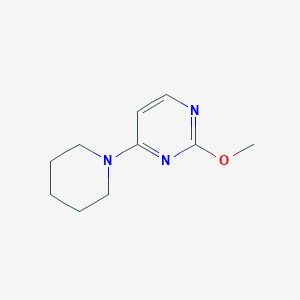

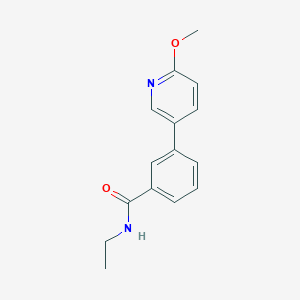
![Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B1427678.png)
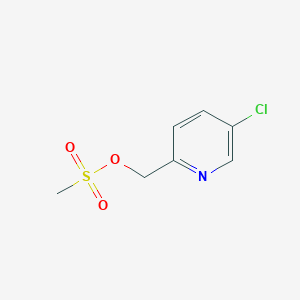
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride](/img/structure/B1427684.png)
![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)
